1,6-Dichlorohexane
Overview
Description
1,6-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a colorless liquid that is primarily used as a chemical intermediate in various industrial applications.
Mechanism of Action
Target of Action
1,6-Dichlorohexane primarily targets the respiratory system , eyes , and skin . It is a reactive chemical intermediate with numerous applications, from personal care products to rubber .
Mode of Action
This compound is a bifunctional compound, meaning it can act as a monomer or crosslinker, or serve as a precursor for other linear symmetrical intermediates with versatile chemical functionality
Pharmacokinetics
Its molecular weight of 155065 Da suggests that it could be absorbed and distributed in the body
Result of Action
It is known to cause irritation to the respiratory system, eyes, and skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known to be combustible and can produce irritating vapors and toxic gases, such as hydrogen chloride and carbon monoxide, when involved in a fire . It is also harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
1,6-Dichlorohexane plays a significant role in biochemical reactions due to its bifunctional structure, which allows it to act as a monomer or crosslinker . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . These interactions can lead to the formation of irritating vapors and toxic gases, such as hydrogen chloride and carbon monoxide, when involved in a fire .
Cellular Effects
This compound has been observed to cause irritation of the eyes, nose, and throat upon exposure Its effects on cellular processes include potential disruption of cell signaling pathways and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions but can degrade when exposed to specific environmental factors . Long-term exposure in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound’s effects are most pronounced . Toxicity at high doses can result in significant physiological disruptions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dichlorohexane can be synthesized through the chlorination of hexane or by the reaction of 1,6-hexanediol with hydrogen chloride gas. One common method involves the following steps :
- In a reaction flask equipped with an oil-water separator and condenser, add 400 grams of water, 5 grams of ammonium chloride, and 500 grams of 1,6-hexanediol.
- Heat the mixture to 50°C and start passing hydrogen chloride gas.
- As the reaction progresses, the solution becomes milky white. Continue passing hydrogen chloride gas and increase the temperature to 110°C.
- Reflux the mixture for 3 hours, during which the reaction mixture separates into two layers.
- Collect the upper oil layer, which contains this compound with a purity of 99.6% and a yield of 96%.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors and precise control of temperature and reagent concentrations .
Chemical Reactions Analysis
1,6-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: While this compound itself is relatively stable, it can participate in oxidation or reduction reactions under specific conditions. For instance, it can be reduced to hexane using strong reducing agents.
Cross-Linking Reactions: this compound can act as a cross-linker in polymerization reactions, forming networks with other monomers.
Scientific Research Applications
1,6-Dichlorohexane has several applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology and Medicine: While not directly used in biological systems, derivatives of this compound are explored for their potential in drug delivery and as intermediates in the synthesis of pharmaceuticals.
Industry: It is employed in the production of rubber, adhesives, and coatings.
Comparison with Similar Compounds
1,6-Dichlorohexane can be compared with other similar compounds such as:
1,2-Dichloroethane: A shorter chain dichloride used primarily as a solvent and in the production of vinyl chloride.
1,4-Dichlorobutane: Another bifunctional alkylating agent used in polymer synthesis.
1,5-Dichloropentane: Similar in structure but with a five-carbon chain, used in organic synthesis.
Uniqueness: this compound’s six-carbon chain and terminal chlorine atoms provide a balance between reactivity and stability, making it particularly useful in creating long-chain polymers and cross-linked materials .
Properties
IUPAC Name |
1,6-dichlorohexane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISMSJCKCDOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
Record name | 1,6-DICHLOROHEXANE | |
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DSSTOX Substance ID |
DTXSID9044409 | |
Record name | 1,6-Dichlorohexane | |
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Molecular Weight |
155.06 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,6-dichlorohexane is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [CAMEO] Clear slightly yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-DICHLOROHEXANE | |
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Record name | Hexane, 1,6-dichloro- | |
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Record name | 1,6-Dichlorohexane | |
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Flash Point |
165 °F (USCG, 1999) | |
Record name | 1,6-DICHLOROHEXANE | |
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Density |
1.068 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | 1,6-DICHLOROHEXANE | |
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CAS No. |
2163-00-0 | |
Record name | 1,6-DICHLOROHEXANE | |
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Record name | 1,6-Dichlorohexane | |
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Record name | 1,6-Dichlorohexane | |
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Record name | 1,6-DICHLOROHEXANE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,6-dichlorohexane?
A: The molecular formula of this compound is C6H12Cl2, and its molecular weight is 155.07 g/mol. []
Q2: Is there spectroscopic data available for this compound?
A: Yes, detailed infrared and Raman spectroscopic data have been reported for this compound, enabling the identification of four different conformers present in the liquid state. []
Q3: Can this compound be used as a solvent for hypercrosslinking reactions?
A: Yes, this compound has been successfully used as a swelling solvent in the preparation of hypercrosslinked poly(styrene-co-vinylbenzyl chloride-co-divinylbenzene) columns for chromatography. The choice of solvent affects the pore size distribution and column efficiency. []
Q4: Is this compound suitable for liquid-liquid interface studies?
A: this compound is immiscible with water and forms a stable interface, making it suitable for electrochemical studies at the liquid-liquid interface. It also exhibits a wider potential window compared to 1,2-dichloroethane and nitrobenzene, allowing for the observation of well-defined voltammetric waves for ion transfer and electron transfer. [, ]
Q5: How does the choice of organic solvent affect the properties of polymer shells made by interfacial polycondensation?
A: Using this compound as the solvent in the oil phase during interfacial polycondensation resulted in thicker and less hard polymer shells compared to using diethyl phthalate. This difference is attributed to the varying solubility of the forming membrane in these solvents. []
Q6: Can this compound be used in the synthesis of other compounds?
A: Yes, this compound can be used as a starting material for the synthesis of various compounds. For instance, it has been employed in the synthesis of fatty alcohol-based phosphate esters, with applications in the plastic industry. [] It can also be used to synthesize dihydrate hexamethylene-1,6-disodium dithiosulfate, an anti-reversion agent. []
Q7: Can this compound be polymerized?
A: Yes, this compound can be polymerized with piperazine using Maghnite-H+ as a catalyst. This reaction leads to the formation of polypiperazines, with the catalyst significantly improving the yield compared to uncatalyzed reactions. []
Q8: What analytical techniques are used to characterize this compound?
A: Common analytical techniques used to characterize this compound include infrared and Raman spectroscopy, gas chromatography (GC), and mass spectrometry (MS). [, , ]
Q9: Can this compound be used in electrochemical sensing?
A: Yes, this compound is frequently employed in electrochemical sensing applications involving liquid-liquid interfaces. It has been used to study the electrochemical behavior and detection of various compounds, including catecholamines, diclofenac, and dibucaine, at the water/1,6-dichlorohexane interface. [, , ]
Q10: Can bacteria degrade this compound?
A: Yes, certain bacterial species, such as Acinetobacter sp., can degrade this compound and other haloalkanes. These bacteria possess dehalogenase enzymes that catalyze the removal of halogen atoms from the compound. [, , ]
Q11: Is this compound toxic?
A11: While this Q&A focuses on scientific aspects, it's important to note that this compound can be harmful. Please refer to the material safety data sheet for detailed safety information.
Q12: Are there any alternatives to using this compound?
A: The suitability of alternatives depends on the specific application. For example, other organic solvents like diethyl phthalate can be used in interfacial polycondensation reactions, while other chlorinated hydrocarbons can be used for specific electrochemical studies. [, ]
Q13: What tools are helpful for research on this compound?
A: Tools and resources for efficient research involving this compound include spectroscopic techniques like infrared and Raman spectroscopy, electrochemical methods such as cyclic voltammetry and differential pulse voltammetry, and microscopic techniques like scanning electron microscopy and atomic force microscopy. [, , ]
Q14: How is this compound used in interdisciplinary research?
A: this compound finds applications in various research fields, including analytical chemistry, material science, and environmental science. Its use in studying liquid-liquid interfaces allows for interdisciplinary research in electrochemistry, sensing technology, and the development of new materials. [, , , ]
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